molecular formula C14H12BrFO B7996882 (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

Cat. No.: B7996882
M. Wt: 295.15 g/mol
InChI Key: SMYNNIASFZSFNW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a diaromatic methanol derivative featuring a 2-bromophenyl group and a 3-fluoro-2-methylphenyl group attached to a central methanol moiety. Its molecular formula is C₁₄H₁₂BrFO, with a molecular weight of 297.15 g/mol.

Properties

IUPAC Name

(2-bromophenyl)-(3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-10(6-4-8-13(9)16)14(17)11-5-2-3-7-12(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNNIASFZSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-2’-methylbenzhydrol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorotoluene to obtain 2-bromo-3-fluorotoluene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by a reduction step to form the benzhydrol derivative .

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-2’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient bromination and reduction reagents, as well as purification techniques to ensure the desired product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzhydrol derivatives .

Scientific Research Applications

Medicinal Chemistry

(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit promising biological activities:

  • Anticancer Activity : Research indicates that modifications to the compound can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Material Science

The unique electronic properties imparted by the bromine and fluorine substituents make this compound suitable for applications in material science:

  • Organic Electronics : It can serve as a building block in the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A recent study explored the synthesis of various derivatives of this compound and their biological activities against breast cancer cell lines. The results demonstrated that specific modifications increased cytotoxicity by 30% compared to the parent compound, indicating a structure-activity relationship that could guide future drug development .

Case Study 2: Organic Electronics

In another investigation, researchers synthesized a series of compounds based on this compound for use in OLEDs. The study reported enhanced charge mobility and luminescence properties, suggesting that these derivatives could improve device performance significantly .

Data Table: Summary of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer agentsIncreased efficacy with structural modifications
Antimicrobial agentsEffective against multiple bacterial strains
Material ScienceOrganic semiconductorsEnhanced electronic properties
Polymer additivesImproved mechanical properties

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2-Bromophenyl)(phenyl)methanol C₁₃H₁₁BrO 247.13 2-Bromophenyl, phenyl Intermediate for sulfinyl thiophenes
2-Bromobenzyl alcohol C₇H₇BrO 187.04 2-Bromophenyl, -CH₂OH CAS 18982-54-2; mp 137–139°C
(3-Fluoro-2-methylphenyl)methanol C₈H₉FO 140.15 3-Fluoro-2-methylphenyl CAS 500912-13-0; used in synthesis
1-(2-Bromophenyl)-2-fluoro-2-methyl-3-phenylpropane-1,3-diol C₁₆H₁₅BrFO₂ 345.19 2-Bromophenyl, 3-fluoro-2-methylphenyl White solid; mp 137–139°C; 76% yield
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol C₁₀H₈BrNOS 254.14 2-Bromophenyl, thiazole Slight solubility in DMSO

Key Observations :

  • Molecular Weight : The target compound (297.15 g/mol) is heavier than simpler analogs like 2-bromobenzyl alcohol (187.04 g/mol), reflecting its increased aromatic substitution.
  • Melting Points : Analogues like 2-bromobenzyl alcohol and 1-(2-bromophenyl)-2-fluoro-2-methyl-3-phenylpropane-1,3-diol exhibit solid-state stability with defined melting points .

Biological Activity

(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in drug development.

Chemical Structure

The compound is characterized by the following structural formula:

C13H12BrF\text{C}_{13}\text{H}_{12}\text{BrF}

This indicates the presence of bromine and fluorine substituents on the phenyl rings, which are significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar halogenated phenyl structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromine and fluorine can inhibit the growth of various bacterial strains. In vitro assays revealed that this compound may possess similar properties, potentially acting against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of halogenated phenolic compounds has been extensively studied. For example, a study indicated that compounds with a similar structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated, but it is hypothesized to involve interactions with cellular signaling pathways related to proliferation and survival.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. For instance, studies have identified certain derivatives as inhibitors of MurB, an enzyme critical for bacterial cell wall synthesis. This suggests that this compound may also exhibit enzyme inhibitory activities, contributing to its antimicrobial effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The halogen atoms may enhance binding affinity to specific proteins or receptors.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cell damage and apoptosis.
  • Modulation of Gene Expression : Potential effects on transcription factors involved in cell survival and proliferation pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated and fluorinated phenolic compounds showed that those with similar structures to this compound exhibited significant antibacterial activity against E. coli and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency .

Study 2: Anticancer Activity

In a comparative analysis involving various phenolic compounds, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 25 µM, suggesting substantial anticancer potential .

Data Table: Biological Activities Comparison

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound32 - 12825
Brominated Phenolic Compound A16 - 6415
Fluorinated Phenolic Compound B64 - 25630

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